molecular formula C7H8O3 B015789 2-Methoxyresorcinol CAS No. 29267-67-2

2-Methoxyresorcinol

Cat. No.: B015789
CAS No.: 29267-67-2
M. Wt: 140.14 g/mol
InChI Key: QFYYAIBEHOEZKC-UHFFFAOYSA-N
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Description

2-Methoxyresorcinol, also known as 1,3-benzenediol, 2-methoxy-, is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.1366 g/mol . It is a derivative of resorcinol, where one of the hydroxyl groups is replaced by a methoxy group. This compound is known for its various applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyresorcinol can be synthesized through several methods. One common method involves the methylation of resorcinol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound often involves similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative methylating agents and catalysts to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxyresorcinol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Comparison: 2-Methoxyresorcinol is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to resorcinol, it may have different solubility and stability properties. The methoxy group can also affect its interactions with biological targets, potentially enhancing its antioxidant and therapeutic effects .

Properties

IUPAC Name

2-methoxybenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYYAIBEHOEZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183520
Record name 2-O-Methylpyrogallol
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29267-67-2
Record name 2-Methoxyresorcinol
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URL https://commonchemistry.cas.org/detail?cas_rn=29267-67-2
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Record name 2-O-Methylpyrogallol
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Record name 2-O-Methylpyrogallol
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Record name 2-methoxyresorcinol
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Record name 2-O-METHYLPYROGALLOL
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Record name 2-Methoxy-1,3-benzenediol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Lithium carbonate (281 mg, 1.98 mmol) was added to pyrogallol (100 mg, 0.79 mmol) in N,N-dimethylformamide (3.0 mL) at room temperature. After 5 minutes, methyl iodide (130 μL, 1.98 mmol) was added and the resulting solution was heated to 50° C. for 48 hours. Upon cooling to room temperature, water (20 mL) was added and the solution was extracted with EtOAc (3×20 mL). Combined organic fractions were dried (Na2SO4), filtered, and concentrated. The residue was purified via column chromatography (SiO2, 5:1→1:1 Hexane:EtOAc) to afford 19 as a colorless amorphous solid (44.2 mg, 34%): 1H NMR (CDCl3, 400 MHz) 6.89 (td, J=8.0, 0.9 Hz, H), 6.53 (dd, J=8.2, 0.8 Hz, 2H), 5.83 (bs, 2H), 3.90 (s, 3H).
Quantity
281 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
34%

Synthesis routes and methods II

Procedure details

To a stirring solution of benzene-1,2,3-triol (2 g, 15.87 mmol) in acetone was added potassium bicarbonate (1.90 g, 19.04 mmol) and methyl iodide (3.38 g, 23.80 mmol) and the resultant reaction mixture was heated to reflux for 16 h. The reaction mixture was cooled to RT and filtered through celite bed. The filtrate was concentrated under reduced pressure, triturated with diethyl ether and the obtained solid was separated and the filtrate was concentrated under reduced pressure. Purification of the residue by flash chromatography (silica gel, 0-15% ethyl acetate in pet ether) afforded 2-Methoxybenzene-1,3-diol as a solid (600 mg, 27.2%). 4-Bromo-2-methoxybenzene-1,3-diol: To a stirring solution of 2-methoxybenzene-1,3-diol (3.0 g, 21.42 mmol) in tetrahydrofuran (30 mL) at −78° C. was added N-bromosuccinimide (4.57 g, 25.71 mmol) and the reaction mixture was stirred at −78° C. for 2 h. The reaction mixture was diluted with ice-cold water and extracted with ethyl acetate (3×). The combined ethyl acetate layers were washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure. The obtained residue has mixture of products (mono and dibromo) which was used as such for further reactions (4.2 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 2-methoxyresorcinol?

A1: this compound has been isolated from the terrestrial bacterium Streptomyces sp. Ank75 [] and the red alga Gloiopeltis furcata []. In Streptomyces sp., it was found alongside other phenolic derivatives, suggesting a potential role in the organism's metabolism or defense mechanisms [].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided excerpts do not explicitly state the molecular formula and weight, based on its chemical name, 2-methoxybenzene-1,3-diol, the following can be deduced:

    Q3: Has this compound been investigated for its potential in complexation with metals?

    A4: Yes, studies have explored the use of this compound as a building block for creating corands, macrocyclic compounds capable of binding metal ions [, ]. This suggests potential applications in areas like metal extraction or sensing.

    Q4: Is there research on synthesizing this compound?

    A5: Yes, scientific literature describes improved methods for synthesizing this compound. One approach involves the metalation of 2,4,6-tribromoanisole [, ]. This indicates ongoing interest in optimizing its production for research and potential applications.

    Q5: Has this compound been used in the total synthesis of other natural products?

    A6: While not extensively detailed in the excerpts, one study mentions the use of this compound in the total synthesis of lespedezavirgatol [], implying its utility as a starting material or intermediate in chemical synthesis.

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